2,6-二氯-3-(氯甲基)吡啶

描述

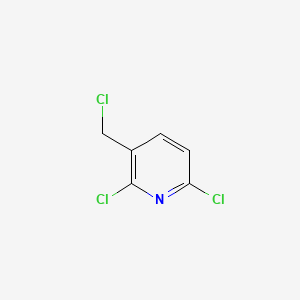

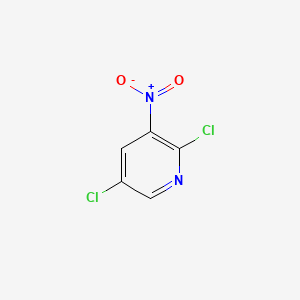

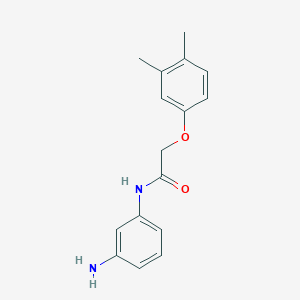

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .

Synthesis Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis

2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .科学研究应用

农药应用

“2,6-二氯-3-(氯甲基)吡啶”作为活性农药成分中的关键结构单元 . 三氟甲基吡啶 (TFMP) 衍生物的生物活性得益于氟原子独特的理化性质和吡啶部分的独特特性 . 这些衍生物主要用于保护作物免受病虫害 .

制药应用

该化合物在制药行业也有应用 . 许多三氟甲基吡啶 (TFMP) 衍生物在制药和兽药行业中被使用 . 包含 TFMP 部分的五种医药产品和两种兽药产品已获得市场批准,许多候选产品目前正在进行临床试验 .

含氟有机化合物的合成

含氟有机化合物的开发正在成为一个越来越重要的研究课题 . 氟和含氟基团对化合物生物活性和物理性质的影响,使氟在发现化学家的工具箱中占据了独特的位置 .

敏感性荧光化学传感器用于 Hg2+ 的合成

“2,6-二氯-3-(氯甲基)吡啶”可用于合成对 Hg2+ 敏感的荧光化学传感器,该传感器由两个氨基萘酰亚胺荧光团和 2,6-双 (氨基甲基) 吡啶受体组成 .

卡宾钳形配体的制备

该化合物可用于制备卡宾钳形配体,这些配体是制备钯钳形卡宾配合物所必需的 .

染料制造

安全和危害

未来方向

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that chloromethyl groups in organic compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological molecules . This can lead to changes in the function or activity of these molecules.

Pharmacokinetics

It is known that the compound is a solid at room temperature . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-(chloromethyl)pyridine. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by temperature and pH .

生化分析

Biochemical Properties

2,6-Dichloro-3-(chloromethyl)pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine can form complexes with metal ions, which may further influence its biochemical properties and interactions .

Cellular Effects

The effects of 2,6-Dichloro-3-(chloromethyl)pyridine on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By altering ROS levels, 2,6-Dichloro-3-(chloromethyl)pyridine can affect gene expression and cellular metabolism. In some cell types, it may induce oxidative stress, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, 2,6-Dichloro-3-(chloromethyl)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in enzyme inhibition. This binding can occur at the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-3-(chloromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,6-Dichloro-3-(chloromethyl)pyridine is relatively stable under inert gas conditions but may degrade over time when exposed to air or light. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Dichloro-3-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

2,6-Dichloro-3-(chloromethyl)pyridine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also result in the generation of reactive intermediates, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 2,6-Dichloro-3-(chloromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins may influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells .

Subcellular Localization

The subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress. Understanding the subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is crucial for elucidating its precise biochemical effects .

属性

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)